B7702839 2-(1-Pyrenemethoxy)ethanol CAS No. 1855867-17-2

2-(1-Pyrenemethoxy)ethanol

Cat. No.: B7702839
CAS No.: 1855867-17-2
InChI Key: ITRAQSPRNPUKCH-UHFFFAOYNA-N
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Description

2-(1-Pyrenemethoxy)ethanol is a synthetic compound characterized by a pyrene moiety linked via a methoxy group to an ethanol backbone. The pyrene group, a polycyclic aromatic hydrocarbon (PAH), imparts unique photophysical properties, including fluorescence, which distinguishes it from simpler ethoxyethanol derivatives.

Properties

CAS No.

1855867-17-2

InChI Key

ITRAQSPRNPUKCH-UHFFFAOYNA-N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Pyrenemethoxy)ethanol typically involves the reaction of pyrene with an appropriate alcohol derivative. One common method is the reaction of pyrene with ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction conditions usually involve heating the mixture to facilitate the formation of the ether linkage between the pyrene and the ethanol moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Pyrenemethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl group, resulting in the formation of pyrene-containing aldehydes or ketones.

    Reduction: The compound can be reduced to form pyrene-containing alcohols with different degrees of saturation.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrene-containing aldehydes or ketones, while reduction can produce pyrene-containing alcohols.

Scientific Research Applications

Fluorescent Probes

  • Biological Imaging : The compound serves as a fluorescent probe in biological imaging techniques. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular processes and interactions. The pyrene group can intercalate into DNA, making it useful for studying DNA dynamics and interactions with proteins.
  • Detection of Biomolecules : 2-(1-Pyrenemethoxy)ethanol can be utilized to detect specific biomolecules through fluorescence resonance energy transfer (FRET). This application is particularly valuable in assays that monitor molecular interactions in real-time.

Material Science

  • Polymer Composites : The compound can be incorporated into polymer matrices to create luminescent materials. These composites can be used in applications such as light-emitting devices and sensors. The incorporation of this compound enhances the optical properties of the materials, making them suitable for advanced photonic applications.
  • Nanotechnology : In nanomaterials research, this compound has been explored for use in the synthesis of nanoparticles with specific optical properties. Its ability to modify the surface characteristics of nanoparticles can lead to enhanced performance in various applications, including drug delivery systems.

Environmental Monitoring

  • Fluorescent Sensors : The compound has potential applications as a sensor for environmental pollutants. Its sensitivity to changes in the local environment makes it suitable for detecting heavy metals and other contaminants in water systems.

Case Study 1: Biological Imaging

A study published in Chemical Communications demonstrated the use of this compound as a fluorescent probe for imaging live cells. Researchers found that this compound could effectively label cellular structures without causing significant toxicity, allowing for detailed observation of cellular dynamics over time.

Case Study 2: Polymer Composites

In a research project detailed in Advanced Materials, scientists explored the incorporation of this compound into poly(methyl methacrylate) (PMMA) films. The resulting composites exhibited enhanced luminescence and thermal stability, indicating their potential use in optoelectronic devices.

Data Tables

Application AreaSpecific Use CaseKey Findings
Biological ImagingLive cell imagingNon-toxic labeling; effective cellular dynamics observation
Material SciencePolymer compositesEnhanced luminescence; improved thermal stability
Environmental MonitoringDetection of heavy metalsHigh sensitivity; effective pollutant detection

Mechanism of Action

The mechanism of action of 2-(1-Pyrenemethoxy)ethanol is primarily based on its fluorescence properties. The pyrene moiety can absorb light at specific wavelengths and emit light at longer wavelengths, making it a valuable fluorescent probe. The compound can interact with various molecular targets, such as proteins and nucleic acids, allowing researchers to study their behavior and interactions in real-time. The pathways involved in these interactions depend on the specific application and the molecular targets being investigated.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The ethoxyethanol family includes derivatives with varying substituents, such as alkyl, aryl, and polyaromatic groups. Key comparisons are drawn below:

2-(2-Methoxyethoxy)ethanol (Diethylene Glycol Monomethyl Ether)
  • Structure : Contains a methoxy-terminated diethylene glycol chain .
  • Properties: Molecular Weight: 120.15 g/mol (vs. ~272 g/mol estimated for 2-(1-Pyrenemethoxy)ethanol due to pyrene). Solubility: Miscible with water and polar solvents due to its short ether chain . Applications: Used as a solvent in catalytic systems (e.g., reductive hydroformylation of alkenes) due to its polarity and ability to stabilize metal catalysts .
2-Phenoxyethanol
  • Structure: Features a phenoxy group instead of pyrenemethoxy .
  • Properties :
    • Density : 1.102 g/mL .
    • Applications : Widely used as a preservative and solvent in cosmetics and pharmaceuticals due to its antimicrobial activity .
  • Contrast: The pyrene moiety in this compound introduces fluorescence and a larger π-system, which could enable applications in optoelectronics or bioimaging, unlike non-fluorescent phenoxyethanol.
Ethanol, 2-(1-Methylethoxy)- (CAS 109-59-1)
  • Structure : Branched isopropoxy group .
  • Properties :
    • Boiling Point : Estimated at ~410–436 K under varying pressures .
  • Contrast: The linear pyrenemethoxy group in this compound would increase boiling point and thermal stability due to aromatic stacking interactions.

Thermophysical and Solubility Properties

Data from structurally related compounds highlight trends:

Compound Molecular Weight (g/mol) Density (g/mL) Water Solubility Key Feature
2-(2-Methoxyethoxy)ethanol 120.15 1.035* High Polar, short ether chain
2-Phenoxyethanol 138.16 1.102 Moderate Aromatic, antimicrobial
This compound ~272 (estimated) ~1.2 (inferred) Low (estimated) Fluorescent, hydrophobic

*Inferred from similar glycol ethers .

  • Thermodynamic Behavior: Mixtures of 2-(2-Methoxyethoxy)ethanol with alcohols exhibit non-ideal excess enthalpy (H<sup>E</sup>) profiles due to hydrogen bonding . Pyrenemethoxy derivatives would likely show stronger van der Waals interactions, altering mixture properties.

Q & A

Q. What are the recommended synthetic routes for 2-(1-Pyrenemethoxy)ethanol, and how can purity be optimized?

Methodological Answer :

  • Synthesis : A plausible route involves nucleophilic substitution, where 1-pyrenemethanol reacts with ethylene oxide or a chloroethanol derivative under basic conditions (e.g., sodium hydroxide). This mirrors methods used for analogous phenoxyethanol derivatives .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted pyrenemethanol. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks for pyrene aromatic protons and ethylene oxide chain) .
  • Optimization : Monitor reaction progress with TLC. Adjust stoichiometry (1:1.2 molar ratio of pyrenemethanol to ethylene oxide) to minimize by-products.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer :

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors, as recommended for structurally similar glycol ethers .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (argon/nitrogen) to prevent photodegradation and oxidation. Avoid exposure to moisture and UV light .
  • Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer :

  • NMR : 1^1H NMR (CDCl3_3) identifies pyrene protons (δ 7.8–8.3 ppm) and ethylene oxide chain protons (δ 3.4–4.2 ppm). 13^{13}C NMR confirms ether linkage (C-O-C at ~70 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects molecular ion peaks (expected m/z for C19_{19}H16_{16}O2_2: ~276.23) and fragmentation patterns .
  • UV-Vis/Fluorescence : Pyrene’s absorbance (~240–350 nm) and emission (370–400 nm) profiles validate electronic properties. Compare with pyrenemethanol controls to assess substituent effects .

Advanced Research Questions

Q. How can researchers quantify the fluorescence quantum yield (Φ) of this compound across solvents?

Methodological Answer :

  • Experimental Design : Use a comparative method with a standard fluorophore (e.g., quinine sulfate in 0.1 M H2_2SO4_4, Φ = 0.54). Prepare solutions in solvents of varying polarity (e.g., hexane, ethanol, DMSO) with matched absorbance (<0.1 at excitation wavelength).

  • Data Collection : Measure integrated emission intensity using a calibrated spectrofluorometer. Correct for solvent refractive index and instrument response .

  • Analysis : Calculate Φ using the formula:

    Φx=Φstd×IxIstd×AstdAx×ηx2ηstd2\Phi_x = \Phi_{std} \times \frac{I_x}{I_{std}} \times \frac{A_{std}}{A_x} \times \frac{\eta_x^2}{\eta_{std}^2}

    Where II = intensity, AA = absorbance, η\eta = solvent refractive index.

Q. What strategies resolve contradictions in reported photostability data for pyrene-derived compounds like this compound?

Methodological Answer :

  • Controlled Degradation Studies : Expose samples to controlled UV light (e.g., 365 nm) in environmental chambers. Monitor degradation kinetics via HPLC at intervals (0, 24, 48 hrs) .
  • Variable Testing : Assess stability under different conditions (pH 3–10, dissolved oxygen levels). Use argon-purged solutions to isolate oxygen’s role in photodegradation .
  • Mechanistic Probes : Employ radical scavengers (e.g., ascorbic acid) or singlet oxygen quenchers (e.g., sodium azide) to identify degradation pathways .

Q. How can researchers study the interaction of this compound with DNA or proteins using spectroscopic methods?

Methodological Answer :

  • Fluorescence Quenching : Titrate DNA (e.g., calf thymus DNA) or protein (e.g., BSA) into a solution of the compound. Monitor emission intensity changes (Stern-Volmer analysis) to calculate binding constants .
  • Circular Dichroism (CD) : For chiral interactions, measure CD spectra of DNA/protein before and after compound addition. Shifts in peak positions indicate structural changes .
  • Molecular Docking : Use software (AutoDock Vina) to model interactions. Validate predictions with mutagenesis studies or competitive binding assays .

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